Cas no 978-86-9 (4-Tritylphenol)

4-Tritylphenol structure
4-Tritylphenol structure
Product Name:4-Tritylphenol
CAS No:978-86-9
MF:C25H20O
MW:336.425706863403
MDL:MFCD00002364
CID:83263
PubChem ID:87577395
Update Time:2024-10-25

4-Tritylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-Tritylphenol
    • 4-Triphenylmethylphenol
    • (4-hydroxyphenyl)triphenylmethane
    • 4-(Triphenylmethyl)phenol
    • 4-Hydroxytetraphenylmethane
    • 4-Trityl-phenol
    • Phenol,4-(triphenylmethyl)
    • p-Tritylphenol
    • p-Triphenylmethylphenol
    • Phenol, 4-(triphenylmethyl)-
    • NIPKXTKKYSKEON-UHFFFAOYSA-N
    • p-Cresol, .alpha.,.alpha.,.alpha.-triphenyl-
    • C25H20O
    • NCIOpen2_007452
    • 4-[tri(phenyl)methyl]phenol
    • Phenol,4-(triphenylmethyl)-
    • 4-(2-benzhydrylphenyl)phenol
    • NIPKXTKKYSKEON-UHFFFAOYSA-
    • ZI
    • 4-(Triphenylmethyl)phenol (ACI)
    • p-Cresol, α,α,α-triphenyl- (6CI, 7CI, 8CI)
    • NSC 39742
    • NSC 56593
    • EINECS 213-557-1
    • YSCH0107
    • NSC-39742
    • 978-86-9
    • MFCD00002364
    • NSC56593
    • InChI=1/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
    • AKOS005447524
    • NSC39742
    • STK374501
    • CS-0156532
    • T1654
    • AS-56528
    • NS00042543
    • SCHEMBL218636
    • DB-057691
    • DTXSID8075172
    • 4-Tritylphenol, 97%
    • AI3-61705
    • CHEMBL1795581
    • NSC-56593
    • MDL: MFCD00002364
    • Inchi: 1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
    • InChI Key: NIPKXTKKYSKEON-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • BRN: 2290531

Computed Properties

  • Exact Mass: 336.15100
  • Monoisotopic Mass: 336.151415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 6.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0417 (rough estimate)
  • Melting Point: 283-286 °C (lit.)
  • Boiling Point: 432.9°C (rough estimate)
  • Flash Point: 224.9±12.0 °C
  • Refractive Index: 1.6380 (estimate)
  • PSA: 20.23000
  • LogP: 5.77490
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

4-Tritylphenol Security Information

4-Tritylphenol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Tritylphenol Pricemore >>

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4-Tritylphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Reference
Tritylation of aromatic compounds
MacKenzie, C. A.; Chuchani, G., Journal of Organic Chemistry, 1955, 20, 336-45

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 160 °C
Reference
A [2]Rotaxane-Based Circularly Polarized Luminescence Switch
David, Arthur H. G.; Casares, Raquel; Cuerva, Juan M. ; Campana, Araceli G.; Blanco, Victor, Journal of the American Chemical Society, 2019, 141(45), 18064-18074

Production Method 3

Reaction Conditions
Reference
Transetherification of trityl ethers
Buckus, P.; Saboniene, R., Zhurnal Organicheskoi Khimii, 1969, 5(3), 533-4

Production Method 4

Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Ethyl acetate ;  3 h, rt
Reference
Acid catalyzed and thermal rearrangements of 1-(α-branched alkoxy) naphthalenes
Bandatmakuru, Sreenivasula Reddy; Amasa, Srinivasulu Reddy; Arava, Veera Reddy; Subha, M. C. S., Pharma Chemica, 2014, 6(2), 299-311

Production Method 5

Reaction Conditions
1.1 Catalysts: Phenol, aluminum salt (3:1) Solvents: 1,2,4-Trimethylbenzene
Reference
Alkylation of phenol with alcohols in the presence of aluminum phenolate
Koshchii, V. A.; Kozlikovskii, Ya. B.; Matyusha, A. A., Zhurnal Organicheskoi Khimii, 1988, 24(7), 1508-12

Production Method 6

Reaction Conditions
1.1 1 h, 80 °C; 5 h, 80 °C → 150 °C
Reference
Side-Chain-Type Anion Exchange Membranes Based on Poly(arylene ether sulfone)s Containing High-Density Quaternary Ammonium Groups
Wang, Kaiqi; Zhang, Zhenpeng; Li, Su; Zhang, Haibo; Yue, Nailin; et al, ACS Applied Materials & Interfaces, 2021, 13(20), 23547-23557

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Production Method 8

Reaction Conditions
1.1 30 min, 180 °C
Reference
Diversity Oriented Approach to New Tetrahedral Building Blocks by Ring-Closing Metathesis
Kotha, Sambasivarao ; Solanke, Balaji U., ChemistrySelect, 2023, 8(3),

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 h, reflux
Reference
Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent
Tverdova, Natalia V.; Giricheva, Nina I.; Maizlish, Vladimir E.; Galanin, Nikolay E.; Girichev, Georgiy V., International Journal of Molecular Sciences, 2022, 23(22),

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 h, reflux
Reference
Zinc meso-triphenyltetrakis[4-(p-triphenylmethylphenoxybenzo)]monoazaporphyrinate
, Russian Federation, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: stereoisomer of Bis(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)bis(1,1,1-triflu… Solvents: (Trifluoromethyl)benzene ;  0.75 h, 60 °C
Reference
Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis
Margarita, Cristiana; Villo, Piret; Tunon, Hernando; Dalla-Santa, Oscar; Camaj, David; et al, Catalysis Science & Technology, 2021, 11(22), 7420-7430

Production Method 12

Reaction Conditions
Reference
Flying-seed-like liquid crystals 2: unprecedented guidelines to obtain liquid crystalline compounds
Takagi, Yasufumi; Ohta, Kazuchika; Shimosugi, Shota; Fujii, Tatsuya; Itoh, Eiji, Journal of Materials Chemistry, 2012, 22(29), 14418-14425

Production Method 13

Reaction Conditions
Reference
The rearrangement of N-triarylmethyl anilines to their p-triarylmethyl derivatives
Siskos, Michael G.; Tzerpos, Nikolaos; Zarkadis, Antonios, Bulletin des Societes Chimiques Belges, 1996, 105(12), 759-768

Production Method 14

Reaction Conditions
Reference
Tritylation of aminobenzenethiols
Chuchani, Gabriel; Heckmann, Karen S., Journal of the Chemical Society [Section] C: Organic, 1969, (10), 1436-7

4-Tritylphenol Raw materials

4-Tritylphenol Preparation Products

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